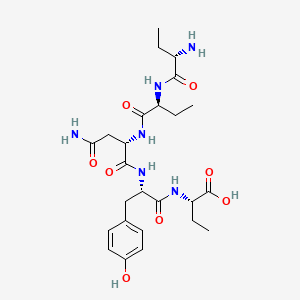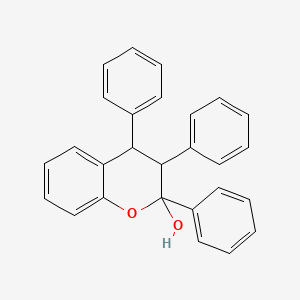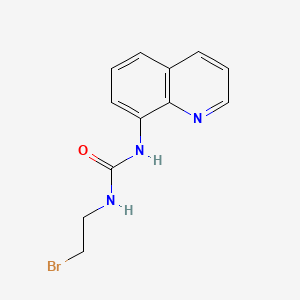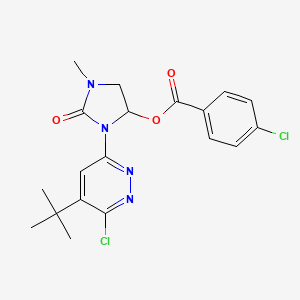
Benzoic acid, 4-chloro-, 3-(6-chloro-5-(1,1-dimethylethyl)-3-pyridazinyl)-1-methyl-2-oxo-4-imidazolidinyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzoic acid, 4-chloro-, 3-(6-chloro-5-(1,1-dimethylethyl)-3-pyridazinyl)-1-methyl-2-oxo-4-imidazolidinyl ester is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzoic acid moiety substituted with chlorine and a pyridazinyl group, making it a valuable molecule for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-chloro-, 3-(6-chloro-5-(1,1-dimethylethyl)-3-pyridazinyl)-1-methyl-2-oxo-4-imidazolidinyl ester typically involves multiple steps. One common approach starts with the preparation of the benzoic acid derivative, followed by the introduction of the pyridazinyl group through a series of reactions involving chlorination and esterification. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and optimized reaction conditions helps in achieving consistent quality and scalability.
化学反応の分析
Types of Reactions
Benzoic acid, 4-chloro-, 3-(6-chloro-5-(1,1-dimethylethyl)-3-pyridazinyl)-1-methyl-2-oxo-4-imidazolidinyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, resulting in different products.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pressures to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
Benzoic acid, 4-chloro-, 3-(6-chloro-5-(1,1-dimethylethyl)-3-pyridazinyl)-1-methyl-2-oxo-4-imidazolidinyl ester has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in developing new pharmaceuticals and therapeutic agents.
Industry: It finds applications in the production of specialty chemicals and materials.
作用機序
The mechanism of action of benzoic acid, 4-chloro-, 3-(6-chloro-5-(1,1-dimethylethyl)-3-pyridazinyl)-1-methyl-2-oxo-4-imidazolidinyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
Benzoic acid derivatives: Compounds with similar structures but different substituents.
Pyridazinyl esters: Molecules containing the pyridazinyl group with variations in other parts of the structure.
Uniqueness
The uniqueness of benzoic acid, 4-chloro-, 3-(6-chloro-5-(1,1-dimethylethyl)-3-pyridazinyl)-1-methyl-2-oxo-4-imidazolidinyl ester lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and industrial applications.
特性
CAS番号 |
103287-17-8 |
|---|---|
分子式 |
C19H20Cl2N4O3 |
分子量 |
423.3 g/mol |
IUPAC名 |
[3-(5-tert-butyl-6-chloropyridazin-3-yl)-1-methyl-2-oxoimidazolidin-4-yl] 4-chlorobenzoate |
InChI |
InChI=1S/C19H20Cl2N4O3/c1-19(2,3)13-9-14(22-23-16(13)21)25-15(10-24(4)18(25)27)28-17(26)11-5-7-12(20)8-6-11/h5-9,15H,10H2,1-4H3 |
InChIキー |
OCDJHKGOIXIVHO-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=NN=C1Cl)N2C(CN(C2=O)C)OC(=O)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


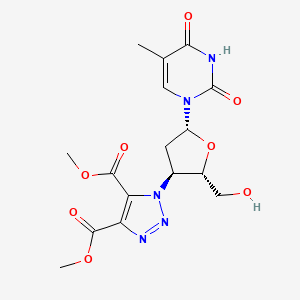
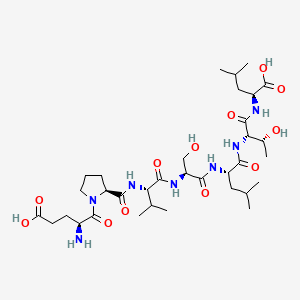

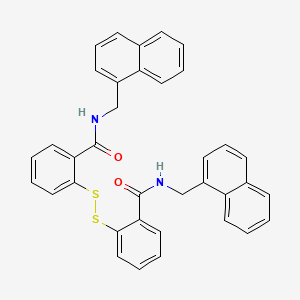
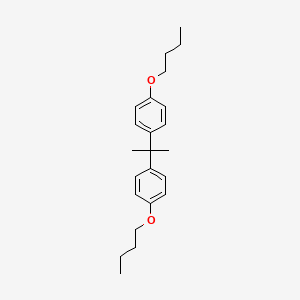


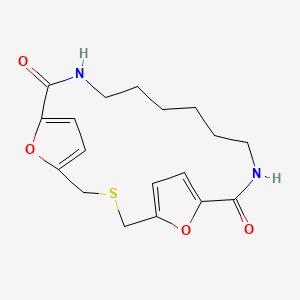
![5-amino-6-chloro-2-ethyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one](/img/structure/B12802432.png)
